Deconvoluting the Mechanism: A Technical Guide to Target Identification of 2-Amino-N-methylpropanamide Hydrochloride
Deconvoluting the Mechanism: A Technical Guide to Target Identification of 2-Amino-N-methylpropanamide Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways and a lead for therapeutic development. This guide provides an in-depth, technically-focused framework for the target deconvolution of 2-Amino-N-methylpropanamide hydrochloride, a small molecule with a currently uncharacterized biological function. As a derivative of the natural amino acid L-alanine, it represents a compelling starting point for exploring novel biological interactions. This document eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in field-proven methodologies, designed to maximize the probability of successful and verifiable target identification.
Introduction: The Enigma of 2-Amino-N-methylpropanamide Hydrochloride
2-Amino-N-methylpropanamide, particularly its hydrochloride salt of the (S)-enantiomer, is a small, chiral molecule derived from L-alanine. Its structural simplicity belies a potential for specific interaction with a multitude of protein classes, from enzymes to receptors. The lack of established biological targets necessitates a systematic and unbiased approach to uncover its mechanism of action. This guide outlines a comprehensive workflow, beginning with computational prediction and culminating in cellular and biochemical validation, providing researchers with both the strategic rationale and the detailed protocols required to undertake this investigation.
Compound Profile: (S)-2-Amino-N-methylpropanamide Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O | [1] |
| Molecular Weight | 138.60 g/mol | [1] |
| CAS Number | MFCD00237739 (for (S)-enantiomer) | [1] |
| Canonical SMILES | CN.Cl | [2] |
| Structure |
The Strategic Triad: A Multi-Pronged Approach to Target ID
No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal approaches. We will employ a three-pronged strategy: In Silico Prediction , Biochemical Isolation , and Cellular Confirmation . This approach creates a self-validating loop where computational hypotheses are tested biochemically, and biochemical hits are validated in a physiological cellular context.
Caption: Overall workflow for target identification.
Phase 1: In Silico Target Prediction (Hypothesis Generation)
The principle of chemical similarity—that structurally similar molecules often share biological targets—provides a powerful, cost-effective starting point. By mining vast databases of known ligand-protein interactions, we can generate a preliminary list of potential targets for 2-Amino-N-methylpropanamide hydrochloride.[3]
Methodology: Ligand-Based Target Prediction
We will utilize publicly accessible web servers that compare the 2D and 3D topology of our query molecule against a database of annotated ligands.
Recommended Tool: SwissTargetPrediction This server predicts protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[3][4] It provides a ranked list of likely targets, which is invaluable for prioritizing subsequent experimental work.
Step-by-Step Protocol: Using SwissTargetPrediction
-
Navigate to the Web Server: Access the website.[3]
-
Input Molecule: Enter the SMILES string for the free base of our compound: CNC)N. The server allows for direct drawing or pasting of SMILES.[5]
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Run Prediction: Initiate the prediction process. The server will compare the input molecule to its database and generate a report.
-
Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are categorized by protein class (e.g., enzymes, kinases, G-protein coupled receptors). Pay close attention to the targets with the highest probability scores and those that fall into functionally related clusters.[6]
Causality and Trustworthiness: This in silico step is purely predictive and serves to narrow the vast search space of the human proteome. The generated hypotheses must be treated as such and require rigorous experimental validation. Its strength lies in its speed and ability to leverage the accumulated knowledge of medicinal chemistry.[3][7]
Phase 2: Biochemical Isolation (Identifying Direct Binders)
The most direct proof of a drug-target interaction is the physical isolation of the target protein using the small molecule as bait. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), is the gold standard for this purpose.[8][9] This approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[5][10]
Experimental Design: Affinity Probe Synthesis
To perform an affinity pull-down, we must first synthesize an "affinity probe" by covalently attaching a linker to 2-Amino-N-methylpropanamide. The choice of attachment point and linker is critical to preserve the native binding interactions of the parent molecule.[2]
-
Point of Attachment: The primary amine of 2-Amino-N-methylpropanamide is the most chemically accessible handle for modification. It is distal from the chiral center and the amide bond, making it a reasonable choice that may minimize disruption of potential binding epitopes.
-
Linker Strategy: A flexible polyethylene glycol (PEG) linker is often ideal. It is hydrophilic, reducing non-specific binding to the resin, and provides sufficient length and flexibility to allow the immobilized ligand to access the binding pockets of target proteins.[11] We will use an N-hydroxysuccinimide (NHS)-activated PEG linker that can be readily coupled to the primary amine.
Caption: Workflow for affinity probe synthesis and immobilization.
Step-by-Step Protocol: Affinity Pull-Down & Mass Spectrometry
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa) to high density.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe to immobilize the bait. Wash beads to remove unbound probe.
-
As a crucial negative control, incubate a separate aliquot of beads with biotin alone.
-
Incubate the immobilized bait (and control beads) with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[8]
-
-
Elution:
-
Elute bound proteins from the beads. A competitive elution using a high concentration of the free, unmodified 2-Amino-N-methylpropanamide hydrochloride is ideal, as it specifically displaces true binding partners.
-
Alternatively, a denaturing elution can be performed using SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).[12]
-
Excise protein bands that are present in the bait pull-down but absent or significantly reduced in the negative control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot).
-
Data Analysis and Trustworthiness: Potential targets are proteins that are significantly enriched in the affinity probe sample compared to the negative control. Quantitative proteomics techniques like SILAC or label-free quantification can provide more robust statistical confidence in hit identification.[14] The use of a competitive elution with the free drug adds a strong layer of validation, as only proteins that are specifically displaced are considered high-confidence hits.
Phase 3: Cellular Confirmation (Establishing Physiological Relevance)
While AC-MS identifies direct physical binders, it does not confirm that this binding occurs within the complex environment of a living cell or that it has a functional consequence. The Cellular Thermal Shift Assay (CETSA) and genetic approaches like CRISPR screening are powerful methods to bridge this gap.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule to its target protein often increases the protein's resistance to heat-induced denaturation.[15] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe target engagement in a physiological context.[16][17]
Step-by-Step Protocol: Proteome-Wide CETSA (CETSA-MS)
-
Cell Treatment:
-
Culture cells in two separate pools. Treat one pool with 2-Amino-N-methylpropanamide hydrochloride at a relevant concentration (e.g., 10-50 µM) and the other with a vehicle control (e.g., DMSO or saline). Incubate for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions from both the treated and vehicle pools. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[18]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.[19]
-
-
Proteomic Analysis:
-
Collect the soluble fractions from each temperature point for both treated and vehicle samples.
-
Prepare samples for proteomic analysis (e.g., trypsin digestion followed by tandem mass tag (TMT) labeling for multiplexed quantification).
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Methodology: CRISPR-Cas9 Genetic Screening
CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product (the protein) in the compound's mechanism of action.[9][22] A resistance screen is particularly powerful: if knocking out a specific gene prevents a cell from being affected by the compound, that gene's product is likely the direct target.[23][24]
Step-by-Step Protocol: Pooled CRISPR Knockout Screen
-
Library Transduction:
-
Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[9]
-
-
Selection and Baseline:
-
Select for successfully transduced cells (e.g., using puromycin resistance).
-
Collect a sample of the cell population at this point to serve as the "time zero" or baseline reference.
-
-
Compound Treatment:
-
Culture the transduced cell population in the presence of a cytotoxic concentration of 2-Amino-N-methylpropanamide hydrochloride for a prolonged period (e.g., 14-21 days). Maintain a control population cultured with vehicle only.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from the drug-treated population and the control population.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Analyze the sgRNA abundance in each population using next-generation sequencing.
-
-
Data Analysis:
-
Compare the sgRNA abundance in the drug-treated sample to the baseline sample.
-
sgRNAs that are significantly enriched in the drug-treated population are those that target genes whose knockout confers resistance. The top enriched hits are high-confidence candidate targets.
-
Convergence and Validation: From Candidates to Confirmed Targets
The power of this integrated strategy lies in the convergence of data. A high-confidence target will ideally be:
-
Predicted by in silico analysis.
-
Isolated by affinity chromatography from a cell lysate.
-
Confirmed to engage the compound in intact cells via CETSA.
-
Identified as a top hit in a CRISPR resistance screen.
Once a high-confidence candidate is identified, final validation is essential.[25] This can involve:
-
Recombinant Protein Assays: Expressing and purifying the candidate protein and confirming direct binding in vitro using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzyme Activity Assays: If the target is an enzyme, testing the ability of 2-Amino-N-methylpropanamide hydrochloride to inhibit or activate its function.
-
Cellular Target Validation: Creating a knockout cell line for the target gene and confirming that these cells are resistant to the compound's effects.
By following this rigorous, multi-faceted approach, researchers can move from the unknown biological activity of 2-Amino-N-methylpropanamide hydrochloride to a validated biological target, paving the way for a deeper understanding of its mechanism of action and its potential as a chemical probe or therapeutic lead.
References
-
Zuidema, A., & van der Wel, T. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Zhang, T., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]
-
PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Lomenick, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Molelix Informatics. (2024). How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]
-
bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. bit.bio. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
ResearchGate. (n.d.). Scheme 1 Linker synthesis. Reagents and conditions: (a) i. NaNO2,... ResearchGate. [Link]
-
van der Wel, T., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
-
Perrin, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
-
ResearchGate. (n.d.). Single‐Step Primary Amine Synthesis on Proton Sensitive Nanofilms to Overcome Its Debye Length Limitations. ResearchGate. [Link]
-
Ali, M. (2021). SWISS Target Prediction & Molecular Docking (online). YouTube. [Link]
-
Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]
-
Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]
-
Li, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]
-
Daina, A., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]
-
Donnelly, A. C., et al. (2014). Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. ACS Medicinal Chemistry Letters. [Link]
-
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Inc.[Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. SIB. [Link]
-
Laq-Juan, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Molelix Informatics. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]
-
Johnson, R. L., et al. (2013). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]
-
Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. Creative Biostructure. [Link]
Sources
- 1. CETSA [cetsa.org]
- 2. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pelagobio.com [pelagobio.com]
- 21. elrig.org [elrig.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. bit.bio [bit.bio]
- 24. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
